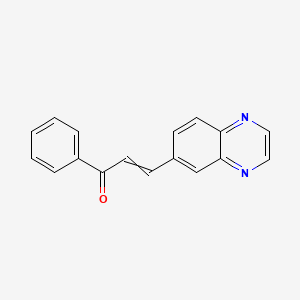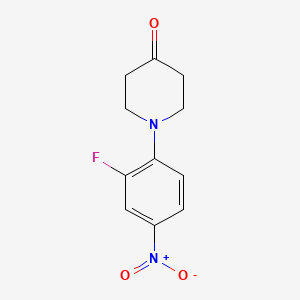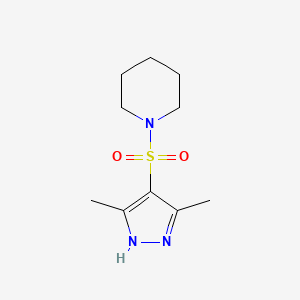
5-Methoxy-1-benzothiophene
Vue d'ensemble
Description
5-Methoxy-1-benzothiophene is an organic compound with the molecular formula C9H8OS and a molecular weight of 164.224 Da . It is a part of a class of compounds known as benzothiophenes .
Synthesis Analysis
Benzothiophene derivatives, including 5-Methoxy-1-benzothiophene, can be synthesized using coupling reactions and electrophilic cyclization reactions . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis
The molecular structure of 5-Methoxy-1-benzothiophene consists of a benzene ring fused to a thiophene ring . The compound has a methoxy group attached to the 5-position of the benzothiophene core .Chemical Reactions Analysis
An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed. This reaction allows for the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-1-benzothiophene include a molecular weight of 164.224 Da . More detailed properties such as density, melting point, and boiling point are not provided in the retrieved sources.Applications De Recherche Scientifique
Synthesis of Benzothiophenes
5-Methoxy-1-benzothiophene can be used in the synthesis of benzothiophenes. An aryne reaction with alkynyl sulfides affording benzo [b]thiophenes is disclosed. A wide range of 3-substituted benzothiophenes were synthesized from easily available o -silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
Electrochemically-Promoted Synthesis
5-Methoxy-1-benzothiophene can be used in electrochemically-promoted synthesis of benzothiophene motifs. This is achieved by the reaction of sulfonhydrazides with internal alkynes. Upon the formation of a quaternary spirocyclization intermediate by the selective ipso -addition instead of an ortho -attack, the S-migration process was rationalized to lead to the products .
Anti-Inflammatory Agents
5-Methoxy-1-benzothiophene can be used in the synthesis of potential anti-inflammatory agents. For instance, 3-Chloro-5-methoxy-1-benzo [b]thiophene-2-sulphonylamide was synthesized based on the reported anti-inflammatory activity of the structurally related molecule .
Design and Characterization of Methoxy Modified Compounds
5-Methoxy-1-benzothiophene can be used in the design and characterization of methoxy modified compounds. This flat molecular structure and multi strong intermolecular interactions lead to dense packing of DBOP-BTBT and higher mobility compared to that reported for DPh-BTBT .
Safety and Hazards
Orientations Futures
Benzothiophene derivatives have been used in a broad range of research fields including pharmaceutical sciences and materials chemistry . They have shown strong biological activities such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . Therefore, the future directions of 5-Methoxy-1-benzothiophene could involve further exploration of its potential applications in these areas.
Mécanisme D'action
Target of Action
Benzothiophene derivatives, a class to which 5-methoxy-1-benzothiophene belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
It’s known that benzothiophene derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context within the cell.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, oxidative stress response, viral replication, and others .
Pharmacokinetics
The compound’s molecular weight (16422 g/mol) and its structural features suggest that it may have favorable absorption and distribution characteristics . The impact of these properties on the compound’s bioavailability would need to be confirmed through further study.
Result of Action
Benzothiophene derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may induce changes in cell growth, oxidative stress response, and other cellular processes.
Propriétés
IUPAC Name |
5-methoxy-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCSRVKBVKJMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394496 | |
| Record name | 5-methoxy-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20532-30-3 | |
| Record name | 5-Methoxybenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20532-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methoxy-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B1307684.png)
![5-[(4-Bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1307698.png)


